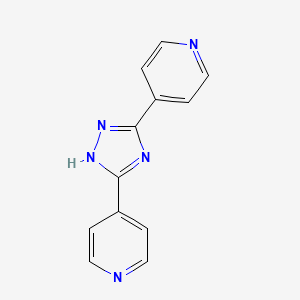

4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine

概要

説明

3,5-ジ(ピリジン-4-イル)-1H-1,2,4-トリアゾールは、3位と5位にピリジン基が置換されたトリアゾール環を特徴とする複素環式化合物です。

合成方法

合成経路と反応条件

3,5-ジ(ピリジン-4-イル)-1H-1,2,4-トリアゾールの合成は、通常、特定の条件下で適切な前駆体の環化を伴います。 一般的な方法の1つは、ピリジン-4-カルボアルデヒドとヒドラジン水和物を反応させて対応するヒドラゾンを形成し、続いて適切な酸化剤を使用して環化させてトリアゾール環を生成することです .

工業生産方法

3,5-ジ(ピリジン-4-イル)-1H-1,2,4-トリアゾールの工業生産方法は、同様の合成経路を伴う場合がありますが、大規模生産用に最適化されています。これには、一貫した品質と収率を確保するための連続フローリアクターと自動化システムの使用が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di(pyridin-4-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent to yield the triazole ring .

Industrial Production Methods

Industrial production methods for 3,5-di(pyridin-4-yl)-1H-1,2,4-triazole may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

反応の種類

3,5-ジ(ピリジン-4-イル)-1H-1,2,4-トリアゾールは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用して還元反応を行うことができます。

置換: ピリジン環は、求電子置換反応と求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過酸化水素。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 求電子置換のためのハロゲン化剤。求核置換のためのアミンなどの求核剤。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってピリジンN-オキシドが生成される場合があり、置換反応によってピリジン環にさまざまな官能基を導入することができます。

科学研究の用途

3,5-ジ(ピリジン-4-イル)-1H-1,2,4-トリアゾールは、科学研究において幅広い用途を持っています。

化学: 配位化学における配位子として、および複雑な分子の合成におけるビルディングブロックとして使用されます.

生物学: 生物学的マクロ分子と相互作用する能力により、抗菌剤や抗がん剤としての可能性が調査されています。

医学: さまざまな疾患の薬剤候補など、潜在的な治療用途が検討されています。

工業: 金属有機構造体やポリマーなどの新しい材料の開発に利用されています。

科学的研究の応用

4,4'-(1H-1,2,4-Triazole-3,5-diyl)dipyridine, a chemical compound with the CAS No. 4329-78-6, has several applications across scientific research, including coordination chemistry, drug design, and material science . It is a molecule with a molecular weight of 223.23 and a molecular formula of C12H9N5 .

Scientific Research Applications

This compound is primarily utilized in scientific research for various applications. These applications span across chemistry, biology, medicine, and material science.

Chemistry

- Coordination Chemistry This compound is used as a ligand to form metal-organic frameworks (MOFs) and other supramolecular assemblies. It coordinates with metal ions through the nitrogen atoms in the pyridine and triazole rings, forming stable complexes.

- Ligand in Metal-Organic Frameworks (MOFs) The compound's unique arrangement of pyridine and triazole rings provides distinct coordination environments, making it valuable in designing novel materials and catalysts.

Biology and Medicine

- Drug Design Due to the bioactivity of the triazole ring, this compound is investigated as a scaffold in drug design.

- Biological Probes It is used in developing probes for detecting metal ions in biological systems.

Industry

- Material Science This compound is utilized in synthesizing advanced materials with specific electronic, magnetic, or optical properties.

- Sensors It is incorporated into sensor technologies for detecting environmental pollutants or biological markers.

Structure and Properties

This compound features a triazole ring flanked by pyridine groups. The IUPAC name for this compound is 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]pyridine .

It is typically stored sealed in a dry environment at 2-8°C . With a purity of 97%, the compound appears as an off-white to brown solid .

Safety Information

The compound has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338 .

Synonyms

Synonyms for this compound include :

- 3,5-dipyridyl-1,2,4-triazole

- 3,5-bis(4-pyridyl)-1,2,4-triazolyl

- Isoniazid Impurity H

- Topicast impurity A

- 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine

Similar Compounds

- 2,6-Bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine Another triazole-based ligand with similar coordination properties.

- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid Used in the formation of metal-organic frameworks.

Uniqueness

作用機序

3,5-ジ(ピリジン-4-イル)-1H-1,2,4-トリアゾールの作用機序は、特定の分子標的および経路との相互作用を伴います。たとえば、生物系では、化合物は酵素や受容体に結合してその活性を調節し、治療効果をもたらす可能性があります。 具体的な分子標的と経路は、特定の用途とコンテキストによって異なる場合があります .

類似の化合物との比較

類似の化合物

3,5-ジ(ピリジン-4-イル)-1,2,4-チアジアゾール: 構造は似ていますが、トリアゾール環ではなくチアジアゾール環を含んでいます.

N,N′-ジ(ピリジン-4-イル)-ピリジン-3,5-ジカルボキサミド: ピリジン環を特徴としていますが、異なる官能基と結合性を持っています.

独自性

3,5-ジ(ピリジン-4-イル)-1H-1,2,4-トリアゾールは、独自の化学的および生物学的特性を与えるトリアゾール環のために独特です。この独自性は、さまざまな研究および工業用途にとって貴重な化合物となっています。

類似化合物との比較

Similar Compounds

3,5-di(pyridin-4-yl)-1,2,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of a triazole ring.

N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features pyridine rings but with different functional groups and connectivity.

Uniqueness

3,5-di(pyridin-4-yl)-1H-1,2,4-triazole is unique due to its triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H9N5

- CAS Number : 4329-78-6

- Molecular Weight : 225.24 g/mol

The compound features a triazole ring connected to two pyridine moieties, which contributes to its biological activity and interaction with various molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties against various bacterial strains. For instance:

- Case Study : A study evaluated the antimicrobial efficacy of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

- Case Study : In vitro studies on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis induction. Flow cytometry analysis showed an increase in late apoptotic cells from 0.09% (control) to approximately 29.3% after treatment with the compound . This suggests a potential role as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have also been documented:

- Research Findings : A recent study evaluated the influence of various triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMCs). The compounds demonstrated low toxicity and significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations between 25–100 µg/mL . This indicates potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.

- Metal Ion Coordination : The triazole ring can form coordination complexes with metal ions, enhancing its stability and reactivity in biological systems .

Comparative Analysis

To further understand the biological activity of this compound compared to other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| Tris(3-hydroxypropyltriazolylmethyl)amine | Low | Moderate | Low |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid | High | Moderate | Moderate |

This table illustrates that while some compounds may excel in specific activities (e.g., antimicrobial), this compound shows a balanced profile across multiple biological activities.

特性

IUPAC Name |

4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5/c1-5-13-6-2-9(1)11-15-12(17-16-11)10-3-7-14-8-4-10/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKGHTHKDNHSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NN2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368692 | |

| Record name | 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4329-78-6 | |

| Record name | 4,4′-(1H-1,2,4-Triazole-3,5-diyl)bis[pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4329-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine contribute to the unique properties observed in the metal-organic framework [FeII(Hbpt)Pt(CN)4]·1/2Hbpt·1/2CH3OH·5/2H2O?

A1: this compound, abbreviated as Hbpt in this study, acts as a bridging ligand within the three-dimensional structure of the MOF . The Hbpt ligand coordinates to Fe(II) ions, forming the framework's backbone. This coordination, along with the presence of [Pt(CN)4] units as pillars, results in a porous structure. Importantly, the specific coordination environment around the Fe(II) centers, influenced by the Hbpt ligand, allows for the interesting magnetic behavior observed: a three-step spin-crossover phenomenon. This means the Fe(II) ions can transition between high-spin and low-spin states in a three-step process as a function of temperature.

Q2: What is the significance of observing a three-step spin-crossover behavior in this specific MOF?

A2: The reversible three-step spin-crossover behavior in [FeII(Hbpt)Pt(CN)4]·1/2Hbpt·1/2CH3OH·5/2H2O is significant for several reasons . First, multi-step spin-crossover materials are relatively rare, making this MOF intriguing from a fundamental materials science perspective. Second, the ability to switch between different spin states in a controlled manner has potential applications in molecular electronics and sensing. For example, such materials could be used to develop molecular switches or sensors that respond to external stimuli like temperature or pressure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。